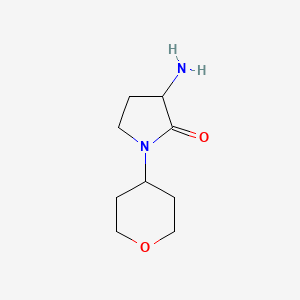
3-Amino-1-(oxan-4-yl)pyrrolidin-2-one
Overview
Description
“3-Amino-1-(oxan-4-yl)pyrrolidin-2-one” is a chemical compound with the molecular formula C9H16N2O2 . It has a molecular weight of 184.24 . The IUPAC name for this compound is 3-amino-1-tetrahydro-2H-pyran-4-yl-2-pyrrolidinone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H16N2O2/c10-8-1-4-11(9(8)12)7-2-5-13-6-3-7/h7-8H,1-6,10H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder . .Scientific Research Applications
Synthesis of Pyrrolidines and Piperidines
Research highlights the utility of 3-Amino-1-(oxan-4-yl)pyrrolidin-2-one in the synthesis of pyrrolidines and piperidines, which are core structures in many biologically active molecules. A study described a novel synthesis of 2,3-disubstituted pyrrolidines and piperidines through a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This method allows the introduction of different substituents at C-2, such as hydroxy, alkoxy, and allyl groups, with a trans relationship between the C-2 and C-3 substituents, showcasing the chemical's role in creating complex molecular architectures with high stereoselectivity (Boto et al., 2001).
Antiviral Applications
Another significant application of related compounds involves antiviral research. For instance, a novel orally bioavailable inhibitor of human rhinovirus (HRV) 3C protease demonstrated potent antiviral activity across various HRV serotypes and related picornaviruses. This inhibitor, showcasing a similar structural motif, underlines the potential of this compound derivatives in developing new antiviral agents (Patick et al., 2005).
Organocatalytic Synthesis
The compound also plays a role in organocatalytic synthesis, contributing to the development of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity. An enantioselective organocatalytic approach utilizing a three-component 1,3-dipolar cycloaddition reaction has been developed to construct spirooxindole derivatives, demonstrating the versatility of this compound in synthesizing complex, biologically relevant molecules with high stereo- and regioselectivity (Xiao‐Hua Chen et al., 2009).
Heterocyclic Compounds and Environmental Impact
Research also extends to the environmental impact of nitrogenous heterocyclic compounds, including derivatives of this compound. Studies on the chemical oxygen demand of these compounds provide insights into their resistance to oxidation and the fate of nitrogen in water treatment processes, highlighting the environmental considerations in their use and disposal (Chudoba & Dalešický, 1973).
properties
IUPAC Name |
3-amino-1-(oxan-4-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c10-8-1-4-11(9(8)12)7-2-5-13-6-3-7/h7-8H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOJSDBUEKEKFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





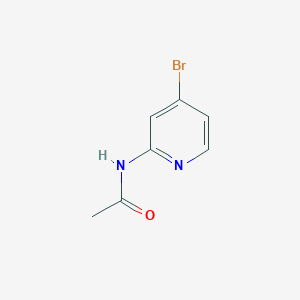
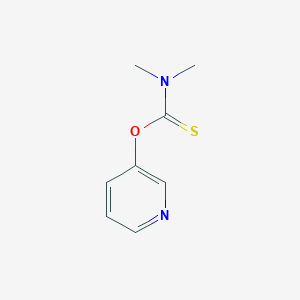


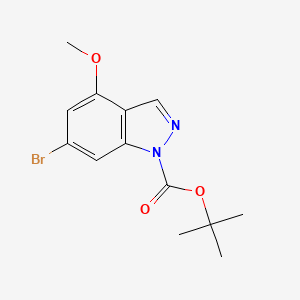

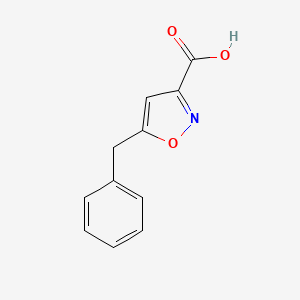
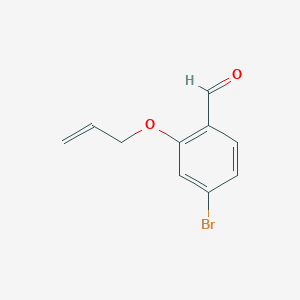
![1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone](/img/structure/B1526744.png)


